4-Ethoxy-2-methyl-1-nitrobenzene
Overview
Description
4-Ethoxy-2-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3 It consists of a benzene ring substituted with an ethoxy group (-OCH2CH3), a methyl group (-CH3), and a nitro group (-NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-methyl-1-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-ethoxy-2-methylbenzene (ethyl-p-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: 4-Ethoxy-2-methyl-1-aminobenzene.
Substitution: 4-Methoxy-2-methyl-1-nitrobenzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-ethoxy-2-methyl-1-nitrobenzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-1-nitrobenzene: Lacks the methyl group present in 4-ethoxy-2-methyl-1-nitrobenzene.
2-Methyl-1-nitrobenzene: Lacks both the ethoxy and methyl groups.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This combination of substituents can lead to distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
4-ethoxy-2-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRWUIRVNVUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468649 | |
Record name | (5-ethoxy-2-nitro-phenyl)-methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52177-06-7 | |
Record name | 4-Ethoxy-2-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52177-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-ethoxy-2-nitro-phenyl)-methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 4-ethoxy-2-methyl-1-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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